3-Epioleanolic acid
Overview
Description
3-Epioleanolic acid is a naturally occurring pentacyclic triterpenoid. It is structurally related to oleanolic acid and is found in various plants. This compound is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
3-Epioleanolic acid is a pentacyclic triterpenoid, an active component of Verbena officinalis Linn, known for its anti-inflammatory activity . It has been suggested that one of the specific mechanisms of the anti-tumor action of this compound is the induction of overexpression of miR-122, a protein which has been found to be an important tumor suppressor in some types of cancer .
Mode of Action
The mode of action of this compound involves its interaction with its targets leading to changes in cellular functions. For instance, in human bladder cancer cells, treatment with this compound subdued proliferation and enhanced apoptosis of the cells through inhibition of Akt/mTOR/S6K and ERK1/2 signaling pathways . These pathways are crucial to cell growth, proliferation, and survival.
Biochemical Pathways
The biochemical pathways affected by this compound include the Akt/mTOR/S6K and ERK1/2 signaling pathways . The compound’s interaction with these pathways leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells.
Pharmacokinetics
There have been advances in the design and synthesis of chemical derivatives of this compound to enhance its solubility, bioavailability, and potency .
Result of Action
The result of the action of this compound is primarily seen in its anti-inflammatory and anti-tumor effects . By interacting with specific targets and pathways, it can inhibit cell proliferation and induce apoptosis, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
These are terpene molecules containing six isoprene units . It has been reported to have many pharmacological actions such as anti-hypertension, anti-hyperlipidemia, and liver protection
Cellular Effects
The cellular effects of 3-Epioleanolic acid are primarily related to its anti-inflammatory activity . It has been demonstrated to have potential therapeutic effects on different diseases and their symptoms
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is known to be a triterpenoid, a class of terpene molecules containing six isoprene units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Epioleanolic acid typically involves the oxidation of oleanolic acid. The process includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to achieve the desired epimerization at the C-3 position.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources followed by purification using techniques such as vacuum liquid chromatography and column chromatography. The crude extracts are prepared, and the compound is isolated through precipitation and crystallization methods .
Chemical Reactions Analysis
Types of Reactions: 3-Epioleanolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to oleanolic acid.
Substitution: It can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Oleanolic acid.
Substitution Products: Substituted derivatives at the hydroxyl group.
Scientific Research Applications
3-Epioleanolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anti-inflammatory, hepatoprotective, and antitumor properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Oleanolic Acid: A closely related triterpenoid with similar biological activities.
Betulinic Acid: Another pentacyclic triterpenoid with antitumor properties.
Ursolic Acid: Known for its anti-inflammatory and anticancer effects.
Uniqueness of 3-Epioleanolic Acid: this compound is unique due to its specific epimerization at the C-3 position, which imparts distinct biological activities compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for therapeutic research .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYXULNPSFWEK-KDQGZELNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316135 | |
Record name | epi-Oleanolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Epioleanolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25499-90-5 | |
Record name | epi-Oleanolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25499-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | epi-Oleanolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Epioleanolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
297 - 299 °C | |
Record name | 3-Epioleanolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known natural sources of 3-epioleanolic acid?
A1: this compound has been isolated from various plant sources. This includes the root bark of Gardenia jovis-tonantis [], the whole plant of Boschniakia rossica [, ], the aerial parts of Verbena officinalis [], and the flowers of Wedelia trilobata [].
Q2: What are the reported biological activities of this compound?
A2: this compound, along with other isolated compounds, has been reported to possess anti-inflammatory activity. This was demonstrated in a study using the carrageenan paw oedema model with chloroform extracts of Verbena officinalis []. Additionally, a study suggested that this compound, isolated from Gardeniae fructus, might play a role in inducing glucagon-like peptide-1 (GLP-1) secretion, potentially contributing to anti-obesity effects [].
Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A3: While the provided research papers do not delve into specific SAR studies for this compound, one study utilized molecular docking to predict its interaction with the GLP-1 receptor. It was suggested that this compound binds to the active form of the receptor at specific residues crucial for receptor activation []. This information could be a starting point for further SAR investigations.
Q4: What analytical techniques are commonly employed to identify and characterize this compound?
A4: Several studies utilized a combination of techniques to isolate and identify this compound. These methods include extraction with solvents, chromatographic separation (such as TLC), and spectroscopic analyses. The spectroscopic techniques mentioned include infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) [, ].
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